An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dioleoyl-3-linoleoyl-rac-glycerol is a mixed triacylglycerol (TAG) containing two oleic acid moieties at the sn-1 and sn-2 positions and a linoleic acid moiety at the sn-3 position of the glycerol (B35011) backbone. As a significant component of various vegetable oils, this molecule is of considerable interest in the fields of food science, nutrition, and pharmaceutical sciences. Its specific fatty acid composition and stereochemistry influence its physical and metabolic properties, making a thorough understanding of its physicochemical characteristics essential for its application in research and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, detailed experimental protocols for their determination, and an exploration of its role in metabolic signaling pathways.
Core Physicochemical Properties
The physicochemical properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol are summarized in the table below. These properties are critical for predicting its behavior in various systems, including its formulation into delivery systems and its interaction with biological membranes.
| Property | Value | Source(s) |
| Molecular Formula | C₅₇H₁₀₂O₆ | [1] |
| Molecular Weight | 883.42 g/mol | [1] |
| CAS Number | 2190-20-7 | [1] |
| Physical State | Viscous liquid at room temperature | [2] |
| Melting Point | -2.5 to -2 °C | [3] |
| Boiling Point | High molecular weight triglycerides have very low vapor pressure and tend to decompose at high temperatures rather than boil at atmospheric pressure. | [4][5] |
| Density | The density of similar triacylglycerols (e.g., palm olein) is approximately 0.913–0.917 g/cm³ at 20°C. A precise value for 1,2-Dioleoyl-3-linoleoyl-rac-glycerol is not readily available. | [6] |
| Solubility | - DMF: 10 mg/mL- Ethanol (B145695): 10 mg/mL- PBS:Ethanol (1:1): 500 µg/mL- Insoluble in water. Soluble in non-polar organic solvents like chloroform (B151607) and hexane. | [6][7][8] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and the analysis of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol are provided below.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Cool the sample to -70°C at a controlled rate (e.g., 10°C/min).
-
Hold at -70°C for 5 minutes to ensure complete crystallization.
-
Heat the sample from -70°C to 50°C at a controlled rate (e.g., 5°C/min).
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The onset and end temperatures of melting can also be determined.[9][10][11]
Solubility Determination
This protocol outlines a method to determine the solubility of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in various solvents.
Methodology:
-
Sample Preparation: Add an excess amount of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol to a known volume of the solvent of interest (e.g., ethanol, DMF) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
Separation: Centrifuge the vial at a high speed to pellet the undissolved solute.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. The concentration of the dissolved triacylglycerol is then determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).[7][12]
Thin-Layer Chromatography (TLC) Analysis
TLC is a rapid and versatile technique for the separation and qualitative analysis of lipids.
Methodology:
-
Plate Preparation: Use a pre-coated silica (B1680970) gel 60 TLC plate. Activate the plate by heating at 110°C for 30-60 minutes before use.
-
Sample Application: Dissolve a small amount of the 1,2-Dioleoyl-3-linoleoyl-rac-glycerol sample in a volatile solvent like chloroform. Spot the solution onto the TLC plate, about 1.5 cm from the bottom edge, using a capillary tube.
-
Development: Place the spotted plate in a developing chamber containing a suitable mobile phase. For neutral lipids like triacylglycerols, a common mobile phase is a mixture of hexane:diethyl ether:acetic acid (e.g., in a ratio of 80:20:1, v/v/v). The chamber should be saturated with the solvent vapor. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.[13][14][15]
-
Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated spots by placing the plate in a chamber containing iodine vapor or by spraying with a suitable reagent (e.g., a solution of phosphomolybdic acid in ethanol followed by heating).[16]
-
Analysis: The retention factor (Rf) value of the spot corresponding to 1,2-Dioleoyl-3-linoleoyl-rac-glycerol can be calculated and compared to a standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Composition
GC-MS is a powerful technique for the quantitative analysis of the fatty acid composition of triacylglycerols.
Methodology:
-
Transesterification: Convert the triacylglycerol into its constituent fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent such as boron trifluoride in methanol (B129727) (BF₃-methanol) or methanolic HCl.
-
Extraction: After the reaction, extract the FAMEs into an organic solvent like hexane.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC inlet.
-
Separation: Use a suitable capillary column (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5ms) to separate the FAMEs based on their boiling points and polarity. A temperature program is typically used, for example, starting at 100°C, holding for 2 minutes, and then ramping up to 240°C at 3°C/min.
-
Detection: The separated FAMEs are detected by a mass spectrometer, which provides both mass and fragmentation information for identification and quantification.[3][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of triacylglycerols.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum. Key signals include those for the glycerol backbone protons, the olefinic protons of the unsaturated fatty acid chains, the allylic protons, and the terminal methyl protons. The integration of these signals can provide information about the relative proportions of different fatty acids.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum. Distinct signals will be observed for the carbonyl carbons of the ester linkages, the glycerol backbone carbons, and the various carbons of the fatty acid chains (olefinic, allylic, aliphatic, and methyl carbons). The chemical shifts of the carbonyl and glycerol carbons can provide information about the positional distribution of the fatty acids on the glycerol backbone.[18][19][20]
-
Signaling Pathways
While there is no evidence for signaling pathways directly involving the intact 1,2-Dioleoyl-3-linoleoyl-rac-glycerol molecule, its metabolic products play crucial roles in cellular signaling. Triacylglycerols are the primary energy storage molecules in eukaryotes.[18][21] Their metabolism, encompassing biosynthesis (lipogenesis) and breakdown (lipolysis), is tightly regulated and generates signaling intermediates.
Triacylglycerol Metabolism and Associated Signaling
The breakdown of triacylglycerols through lipolysis releases glycerol and free fatty acids.[22] These fatty acids, or their derivatives, can act as signaling molecules, notably by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[2][23]
Furthermore, intermediates in the triacylglycerol biosynthesis pathway, such as diacylglycerol (DAG) and phosphatidic acid (PA), are potent second messengers. DAG is a well-known activator of protein kinase C (PKC) isoforms, which are involved in a multitude of cellular processes including cell growth, differentiation, and apoptosis.[21] Phosphatidic acid can also modulate the activity of various proteins and is a precursor for other signaling lipids. The synthesis and degradation of triacylglycerols can influence the cellular levels of these signaling intermediates, thereby linking lipid storage to cellular regulation.[21]
Below are diagrams illustrating the core metabolic pathways for triacylglycerols and their connection to cellular signaling.
Caption: The Kennedy pathway for triacylglycerol biosynthesis.
Caption: Lipolysis and subsequent free fatty acid signaling.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 1,2-Dioleoyl-3-linoleoyl-rac-glycerol, essential for its application in scientific research and product development. The provided experimental protocols offer a starting point for the detailed characterization of this and other similar triacylglycerols. While direct signaling roles for the intact molecule are not established, its metabolic products are key players in cellular regulation, highlighting the intricate link between lipid metabolism and cell signaling. Further research into the specific biological effects of this triacylglycerol may uncover more nuanced roles in cellular physiology and pathology.
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